

Parvifolixanthone A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

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Compound of Interest

Compound Name: Parvifolixanthone A

Cat. No.: B161272

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and spectroscopic data of **Parvifolixanthone A**, a xanthone isolated from the twigs of *Garcinia parvifolia*. This document details the experimental protocols for its isolation and characterization, presents its key spectroscopic data in a structured format, and illustrates the logical workflow of its structure determination.

Introduction

Parvifolixanthone A is a xanthone derivative isolated from the plant *Garcinia parvifolia*. Xanthones are a class of naturally occurring polyphenolic compounds known for their diverse and significant biological activities, which include antioxidant, anti-inflammatory, antibacterial, and cytotoxic effects. The structural characterization of novel xanthones like **Parvifolixanthone A** is crucial for understanding their structure-activity relationships and for potential development as therapeutic agents. This guide summarizes the key findings from the primary literature that first reported the isolation and characterization of this compound.

Experimental Protocols

The isolation and structure elucidation of **Parvifolixanthone A** involved a series of chromatographic and spectroscopic techniques. The methodologies employed are detailed below.

Isolation of Parvifolixanthone A

The isolation of **Parvifolixanthone A** was achieved from the twigs of *Garcinia parvifolia*. The general procedure is as follows:

- **Extraction:** The plant material was first dried and powdered, then subjected to extraction with organic solvents.
- **Fractionation:** The crude extract was then partitioned and subjected to column chromatography over silica gel.
- **Purification:** Final purification of the isolated compounds was achieved through further chromatographic techniques, such as preparative thin-layer chromatography (TLC), to yield pure **Parvifolixanthone A**.

Spectroscopic Analysis

The structure of **Parvifolixanthone A** was determined using a combination of spectroscopic methods:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments were conducted to determine the connectivity of protons and carbons in the molecule.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.
- **Other Spectroscopic Methods:** Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were also likely employed to identify functional groups and the chromophore system of the molecule.

Spectroscopic Data for Parvifolixanthone A

The following tables summarize the key spectroscopic data reported for **Parvifolixanthone A**.

Table 1: ^1H NMR Spectroscopic Data for **Parvifolixanthone A**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Parvifolixanthone A**

Position	Chemical Shift (δ) ppm
Data not available in search results	

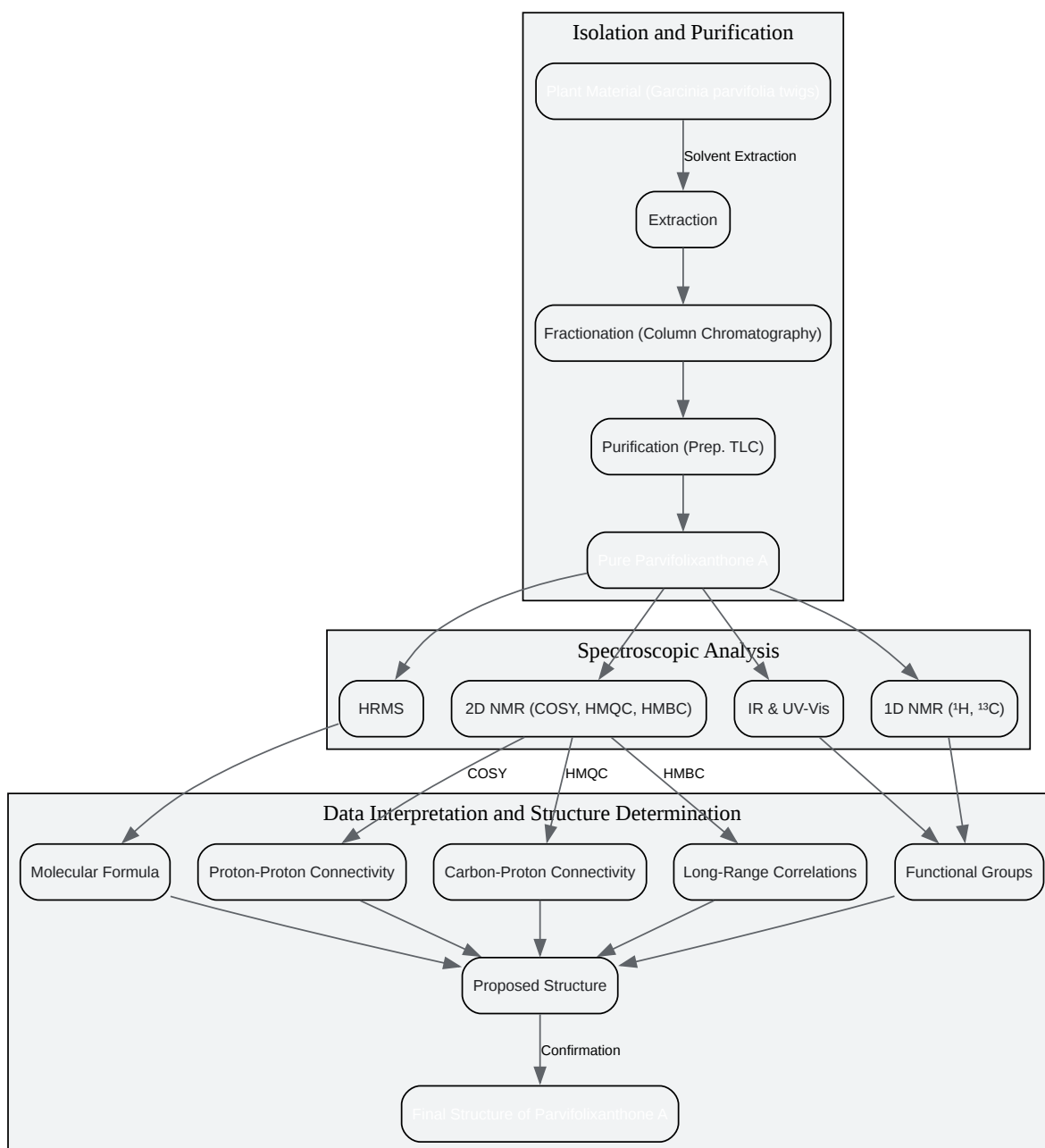
Table 3: Mass Spectrometry Data for **Parvifolixanthone A**

Ion	m/z
Data not available in search results	

Note: The specific quantitative spectroscopic data for **Parvifolixanthone A** is contained within the primary research article, which was not accessible in full text through the conducted searches. The tables are structured to be populated with this data once it becomes available.

Structure Elucidation Workflow

The logical process of elucidating the structure of **Parvifolixanthone A** is outlined in the following diagram. This workflow illustrates how data from various spectroscopic techniques are integrated to determine the final chemical structure.

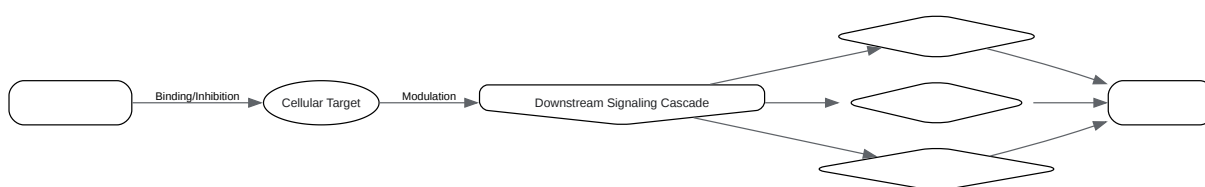


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A flowchart illustrating the structure elucidation process of **Parvifolixanthone A**.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for **Parvifolixanthone A** have not been detailed in the available literature, xanthenes as a class are known to interact with various cellular targets. The diagram below illustrates a generalized signaling pathway that could be influenced by bioactive xanthenes, leading to cytotoxic effects in cancer cells, a property that has been preliminarily associated with **Parvifolixanthone A**.



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A generalized signaling pathway potentially modulated by xanthenes like **Parvifolixanthone A**.

Conclusion

Parvifolixanthone A represents a novel addition to the growing family of xanthenes with potential biological activity. This guide has outlined the fundamental methodologies for its isolation and structural characterization. The complete spectroscopic dataset, once fully available from the primary literature, will be essential for the synthesis of this compound and for further investigation into its pharmacological properties. The information presented here serves as a foundational resource for researchers interested in the natural product chemistry and drug discovery potential of compounds from the *Garcinia* genus.

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